molecular formula C16H23NO4 B2914350 N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide CAS No. 1351620-68-2

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2914350
CAS No.: 1351620-68-2
M. Wt: 293.363
InChI Key: SWURUMIZFHJUGT-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic chemical compound offered for research and development purposes. Structurally, it belongs to a class of N-substituted propanamides, which have been identified as promising scaffolds in medicinal chemistry. Related compounds with similar structural motifs, such as the simplification of anthelmintic drugs, have demonstrated significant biological activity in pharmacological research, suggesting potential for this compound as a valuable chemical tool or intermediate . Its molecular design, incorporating a propanamide linker between a methoxyphenyl group and a hydroxytetrahydro-pyran moiety, may contribute to desirable drug-like properties, including potential metabolic stability and cell membrane permeability, as seen in analogous molecules . Research into similar compounds has shown that they can exhibit excellent pharmacokinetic profiles and adherence to key drug-likeness filters, such as Lipinski's Rule of Five, indicating their potential as lead compounds for further investigation . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Intended Use and Disclaimer: This product is provided 'As Is' for research and analysis purposes only. It is the responsibility of the purchaser to determine the suitability of this product for their intended application. All chemicals should be handled by trained individuals using appropriate safety equipment. Refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWURUMIZFHJUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyoxane with a suitable alkylating agent to introduce the hydroxyoxan-4-yl group. This is followed by the reaction with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyoxane ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. This compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide with related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Key Features
Target Compound C16H21NO5 (inferred) ~307.34 R1: 4-methoxyphenyl; R2: (4-hydroxyoxan-4-yl)methyl Not reported Hydrogen-bonding hydroxyoxan group
3-(4-Hydroxyphenyl)propanamide derivatives (30a, ) C14H21N3O4S 327.40 R1: 4-hydroxyphenyl; R2: sulfamoyl Not reported Sulfonamide group enhances solubility
7c () C16H17N5O2S2 375.46 R1: 3-methylphenyl; R2: thiazole-oxadiazole 134–178 Heterocyclic sulfur-rich substituents
VIk () C26H24N2O5 445.48 R1: 4-methoxyphenyl; R2: chromen-4-one 240–242 Flavone-linked rigidity
(S)-9a () C31H35N5O3 525.64 R1: indole; R2: methoxyphenyl-ureido 175–178 Ureido group for FPR2 selectivity
A11 () C24H28N2O6 440.49 R1: hydroxy-methoxyphenyl; R2: pyranone Not reported Dual hydroxy groups for binding

Key Observations :

  • Hydrophilicity : The target compound’s 4-hydroxyoxan-4-yl group may improve aqueous solubility compared to purely aromatic substituents (e.g., VIk, ) but less than sulfonamide-containing analogs () .
  • Thermal Stability : Higher melting points in flavone-linked derivatives (VIk: 240–242°C) suggest increased rigidity versus the target compound’s flexible hydroxyoxan group .
  • Bioactivity Drivers : Ureido () and hydroxamic acid () substituents enhance receptor binding, whereas the target’s hydroxyoxan group may prioritize metabolic stability .
Receptor Binding and Selectivity
  • FPR2 Agonists: (S)-9a () demonstrates high selectivity for formyl peptide receptor 2 (FPR2) via its ureido-methoxyphenyl motif.
  • Antitumor Activity : Compounds like 1D () incorporate hydroxycarbamoyl groups for metal chelation, a feature absent in the target compound. However, the hydroxyoxan group could modulate DNAJA1 inhibition, akin to A11 () .
Metabolic Stability
  • (S)-9a derivatives () exhibit moderate metabolic stability due to steric shielding from cyclohexyl groups. The target compound’s hydroxyoxan group may similarly protect against enzymatic degradation .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy in different assays, and comparative analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{3}

Research indicates that this compound exhibits its biological activity primarily through the modulation of inflammatory pathways and potential cytotoxic effects on cancer cells.

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions, as well as blocking NF-κB signaling pathways .
  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against human cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's anticancer efficacy was assessed using MTT assays, revealing higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodCell Lines TestedKey Findings
Anti-inflammatoryNO and PGE2 productionRAW 264.7 macrophagesSignificant inhibition of NO and PGE2 production; downregulation of iNOS and COX-2 .
AnticancerMTT assayU-87, MDA-MB-231Higher cytotoxicity observed in U-87 cells .

Case Studies

  • Study on Anti-inflammatory Effects :
    • In a study investigating the anti-inflammatory properties of the compound, RAW 264.7 cells were treated with LPS to induce inflammation. Subsequent treatment with this compound resulted in a dose-dependent decrease in NO and PGE2 levels. The study concluded that the compound effectively mitigated inflammatory responses by targeting key inflammatory enzymes .
  • Cytotoxicity Against Cancer Cells :
    • Another significant study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that this compound exhibited potent anticancer activity, particularly against U-87 glioblastoma cells, where it induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

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